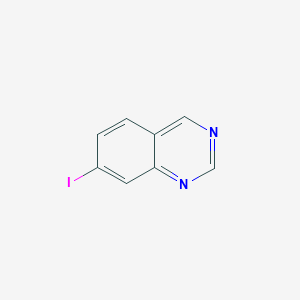
7-Iodoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 7-Iodoquinazoline can be achieved through various methods. One common approach involves the iodination of quinazoline derivatives. This can be done using iodine or iodine monochloride in the presence of a suitable oxidizing agent. Another method involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, followed by iodination. Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Iodoquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an aminoquinazoline derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors. It has been used to design inhibitors for kinases and other enzymes involved in disease pathways.
Medicine: 7-Iodoquinazoline derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are being explored for their potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 7-Iodoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). These receptors play crucial roles in cancer cell proliferation and survival. By inhibiting these targets, this compound derivatives can induce apoptosis and inhibit tumor growth.
Comparison with Similar Compounds
7-Iodoquinazoline can be compared with other quinazoline derivatives, such as:
4-Anilinoquinazolines: These compounds are known for their kinase inhibitory activity and are used in cancer therapy.
6-Substituted Quinazolines: These derivatives have been studied for their antimicrobial and anticancer properties.
Quinazolinone Derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticonvulsant effects.
The uniqueness of this compound lies in the presence of the iodine atom, which enhances its reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
7-iodoquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMHCJFWOFIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














